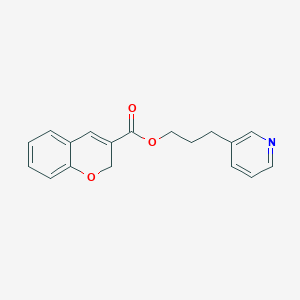
2,2',2'',2'''-(2,5,8,11,14,16,19,22,25,28-Decaoxa-1,15(1,4)-dibenzenacyclooctacosaphane-12,15,152,155-tetrayl)tetraacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a placeholder term often used in scientific literature to indicate that specific information is not available or applicable
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials undergo a condensation reaction under acidic conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride.
Final Step: The reduced intermediate is further reacted with a halogenating agent to produce the final compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Raw Material Preparation: The starting materials are purified and mixed in precise ratios.
Reaction: The mixture is passed through a series of reactors where the temperature and pressure are carefully controlled.
Purification: The final product is purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
“N/A” undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents like potassium permanganate, “N/A” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to a simpler compound.
Substitution: In the presence of nucleophiles, “N/A” undergoes substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Nucleophiles like sodium hydroxide, solvent medium, elevated temperature.
Major Products
Oxidation: Oxides of “N/A”.
Reduction: Reduced form of “N/A”.
Substitution: Substituted derivatives of “N/A”.
科学研究应用
“N/A” has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism by which “N/A” exerts its effects involves:
Molecular Targets: “N/A” binds to specific proteins or enzymes, altering their activity.
Pathways Involved: The binding of “N/A” triggers a cascade of biochemical reactions, leading to the desired effect.
属性
分子式 |
C36H44N4O10 |
|---|---|
分子量 |
692.8 g/mol |
IUPAC 名称 |
2-[33,35,37-tris(cyanomethyl)-2,5,8,11,14,19,22,25,28,31-decaoxatricyclo[30.2.2.215,18]octatriaconta-1(34),15(38),16,18(37),32,35-hexaen-16-yl]acetonitrile |
InChI |
InChI=1S/C36H44N4O10/c37-5-1-29-25-34-30(2-6-38)26-33(29)47-21-17-43-13-9-41-11-15-45-19-23-49-35-27-32(4-8-40)36(28-31(35)3-7-39)50-24-20-46-16-12-42-10-14-44-18-22-48-34/h25-28H,1-4,9-24H2 |
InChI 键 |
ADMBJZUPSYKWBO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOC2=CC(=C(C=C2CC#N)OCCOCCOCCOCCOC3=C(C=C(C(=C3)CC#N)OCCOCCO1)CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


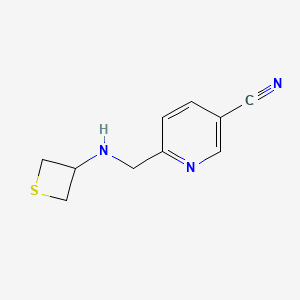
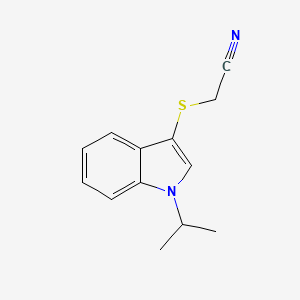
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)



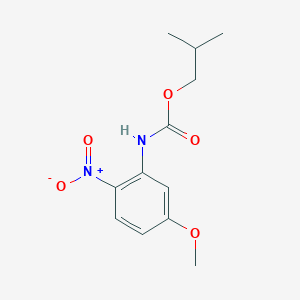
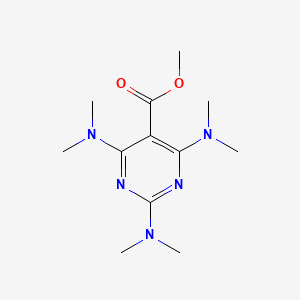
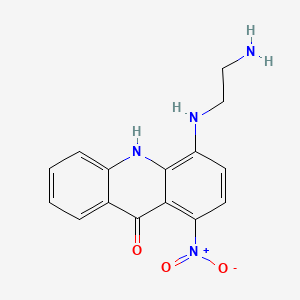
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)


